molecular formula C18H15F3N2O3S B2564629 N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-4-(methylsulfonylmethyl)benzamide CAS No. 2418705-05-0

N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-4-(methylsulfonylmethyl)benzamide

Cat. No. B2564629
CAS RN: 2418705-05-0
M. Wt: 396.38
InChI Key: HPGXJVGSQIWODP-UHFFFAOYSA-N
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Description

N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-4-(methylsulfonylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-4-(methylsulfonylmethyl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This inhibition leads to the arrest of the cell cycle and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-4-(methylsulfonylmethyl)benzamide in lab experiments is its high potency and specificity towards cancer cells. However, its poor solubility in water makes it challenging to use in in vivo studies.

Future Directions

Future research on N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-4-(methylsulfonylmethyl)benzamide could focus on improving its solubility and bioavailability for in vivo studies. Additionally, its potential applications in other fields such as neurodegenerative diseases and infectious diseases could be explored. Furthermore, combination therapies with other drugs could be investigated to enhance its efficacy in cancer treatment.
In conclusion, this compound has shown promising results in cancer research and has the potential for further development in various fields. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions provide a comprehensive understanding of this chemical compound.

Synthesis Methods

The synthesis of N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-4-(methylsulfonylmethyl)benzamide involves the reaction of 3-(trifluoromethyl)benzaldehyde with malononitrile followed by the reaction with methylsulfonyl chloride and 4-aminobenzamide. The final product is obtained through purification and crystallization.

Scientific Research Applications

N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-4-(methylsulfonylmethyl)benzamide has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been found to induce apoptosis, a process of programmed cell death, in cancer cells.

properties

IUPAC Name

N-[cyano-[3-(trifluoromethyl)phenyl]methyl]-4-(methylsulfonylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3S/c1-27(25,26)11-12-5-7-13(8-6-12)17(24)23-16(10-22)14-3-2-4-15(9-14)18(19,20)21/h2-9,16H,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGXJVGSQIWODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=C(C=C1)C(=O)NC(C#N)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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